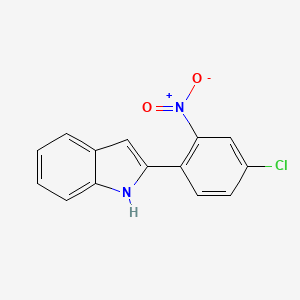2-(4-chloro-2-nitrophenyl)-1H-indole
CAS No.: 65287-40-3
Cat. No.: VC15922792
Molecular Formula: C14H9ClN2O2
Molecular Weight: 272.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65287-40-3 |
|---|---|
| Molecular Formula | C14H9ClN2O2 |
| Molecular Weight | 272.68 g/mol |
| IUPAC Name | 2-(4-chloro-2-nitrophenyl)-1H-indole |
| Standard InChI | InChI=1S/C14H9ClN2O2/c15-10-5-6-11(14(8-10)17(18)19)13-7-9-3-1-2-4-12(9)16-13/h1-8,16H |
| Standard InChI Key | VNCSRNPGUFVOEW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of an indole ring system (a bicyclic framework with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) substituted at the 2-position with a 4-chloro-2-nitrophenyl group. Key structural attributes include:
-
Indole core: The 1H-indole system ensures planar aromaticity, with delocalized π-electrons across the fused rings.
-
Substituents:
-
A nitro group (-NO) at the 2-position of the phenyl ring.
-
A chlorine atom (-Cl) at the 4-position of the phenyl ring.
-
The IUPAC name is 2-(4-chloro-2-nitrophenyl)-1H-indole, and its CAS registry number is 65287-40-3 .
Table 1: Molecular data for 2-(4-chloro-2-nitrophenyl)-1H-indole
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 272.68 g/mol | |
| Exact mass | 272.0253 g/mol | |
| Topological polar surface area | 61.6 Ų | |
| LogP (partition coefficient) | 4.27 |
Synthetic Methodologies
Key Reaction Conditions:
-
Base: Potassium carbonate () or similar.
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
Catalytic Hydrogenation Pathways
Patent literature describes the use of catalytic hydrogenation to reduce nitro groups in chloronitroaromatics to amines, followed by acid-catalyzed cyclization to form oxindoles . Although this process targets oxindoles, it suggests that 2-(4-chloro-2-nitrophenyl)-1H-indole could hypothetically arise from partial reduction or intermediate trapping during such reactions. For instance:
-
Nitro reduction: Catalytic hydrogenation of the nitro group to an amine using .
-
Cyclization: Intramolecular attack of the amine on a proximal ester or carbonyl group .
Table 2: Hypothetical synthetic route for 2-(4-chloro-2-nitrophenyl)-1H-indole
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Nitro reduction | , Pd/C, ethanol |
| 2 | Cyclization | , heat |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume